Methanone, (2,3-difluorophenyl)-1-piperazinyl-
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Overview
Description
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a chemical compound characterized by the presence of a methanone group attached to a 2,3-difluorophenyl ring and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3-difluorophenyl)-1-piperazinyl- typically involves the reaction of 2,3-difluorobenzoyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Methanone, (2,3-difluorophenyl)-1-piperazinyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3-difluorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Methanone, (2,3-difluorophenyl)-1-piperazinyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,3-difluorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Difluorophenyl)(piperidin-1-yl)methanone
- (2,3-Difluorophenyl)(morpholino)methanone
Uniqueness
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is unique due to the presence of both the difluorophenyl and piperazinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Methanone, (2,3-difluorophenyl)-1-piperazinyl- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 2,3-difluorophenyl group, which is significant for its interaction with various biological targets. The presence of fluorine atoms may enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties.
Chemical Structure and Synthesis
The molecular formula of Methanone, (2,3-difluorophenyl)-1-piperazinyl- is characterized by a ketone functional group and a piperazine core. The synthesis typically involves nucleophilic substitutions and condensation reactions. For instance, it can be synthesized from 1-tosylpiperazine and 2,4-difluorobenzoic acid in the presence of triethylamine and dichloromethane under controlled temperature conditions.
Biological Activities
Methanone, (2,3-difluorophenyl)-1-piperazinyl- exhibits a range of biological activities attributed to its piperazine structure. The following sections detail its pharmacological effects:
Antitumor Activity
Recent studies have indicated that compounds similar to Methanone, (2,3-difluorophenyl)-1-piperazinyl- show significant efficacy against various cancer cell lines. For example:
- Inhibition of PARP1 Activity : Compounds structurally related to Methanone have been tested for their ability to inhibit PARP1 catalytic activity in MCF-7 breast cancer cells. The IC50 values for these compounds were comparable to Olaparib, a well-known PARP inhibitor .
- Cell Viability Assays : Studies have demonstrated that these compounds can reduce cell viability in cancer cells significantly, indicating their potential as anticancer agents .
Antimicrobial Properties
The piperazine derivatives have also been evaluated for their antimicrobial properties. Methanone and its analogs have shown activity against various bacterial strains and may serve as leads for developing new antibiotics .
Anti-inflammatory Effects
Several studies suggest that Methanone could possess anti-inflammatory properties. Piperazine derivatives are often explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Comparative Analysis with Other Compounds
The following table compares Methanone, (2,3-difluorophenyl)-1-piperazinyl- with other related piperazine derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methanone, (2,3-difluorophenyl)-1-piperazinyl- | C11H12F2N2O | Fluorine substitution enhances lipophilicity |
(3,4-Difluorophenyl)(2-methyl-1-piperazinyl)methanone | C12H14F2N2O | Different fluorine substitution pattern |
(2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone | C11H12FN2O | Similar core structure but different substituents |
Case Studies
- Study on Antitumor Efficacy : A study involving the evaluation of novel piperazine derivatives demonstrated that compounds similar to Methanone effectively induced apoptosis in breast cancer cells through PARP inhibition and caspase activation .
- Antimicrobial Activity Assessment : In a comparative study on various piperazine derivatives against bacterial pathogens, Methanone showed promising results with significant inhibition zones in disk diffusion assays .
Properties
CAS No. |
179334-13-5 |
---|---|
Molecular Formula |
C11H12F2N2O |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12F2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |
InChI Key |
DPNRIUOYXVHVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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